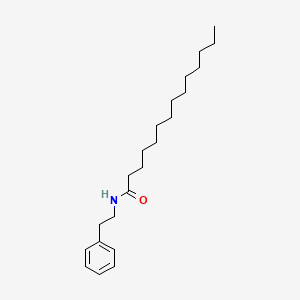
N-(2-Phenylethyl)tetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylethyl)tetradecanamide: is a fatty amide compound with the molecular formula C22H37NO It is characterized by a long hydrocarbon chain (tetradecane) attached to an amide group, which is further connected to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.
化学反应分析
Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives of this compound.
Reduction: N-(2-Phenylethyl)tetradecylamine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
科学研究应用
N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.
相似化合物的比较
N-(2-Phenylethyl)hexadecanamide: Similar structure with a hexadecane chain instead of tetradecane.
N-(2-Phenylethyl)dodecanamide: Similar structure with a dodecane chain instead of tetradecane.
N-(2-Phenylethyl)octadecanamide: Similar structure with an octadecane chain instead of tetradecane.
Uniqueness: N-(2-Phenylethyl)tetradecanamide is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecane chain provides a balance between hydrophobicity and solubility, making it suitable for various applications. Additionally, the phenylethyl group offers potential for functionalization and interaction with biological targets, enhancing its versatility in research and industrial applications.
属性
CAS 编号 |
858481-62-6 |
|---|---|
分子式 |
C22H37NO |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24) |
InChI 键 |
ANKKFXJHCGAFIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
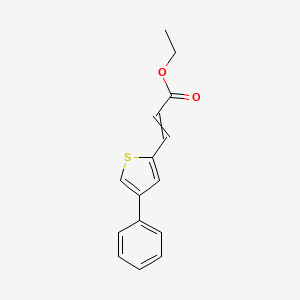
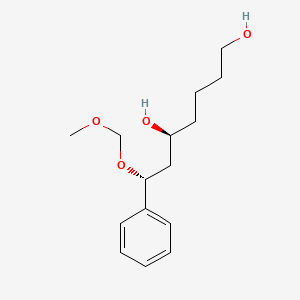

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
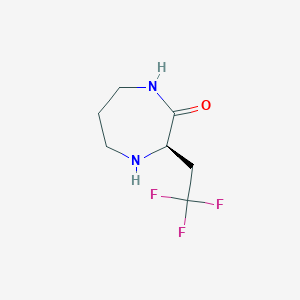
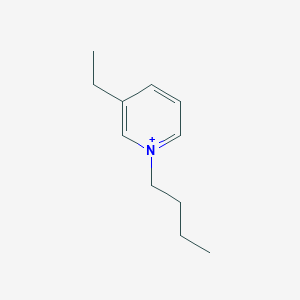
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
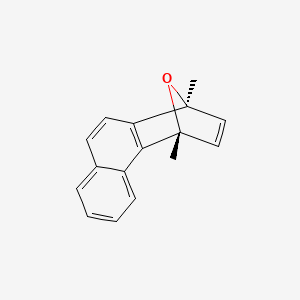
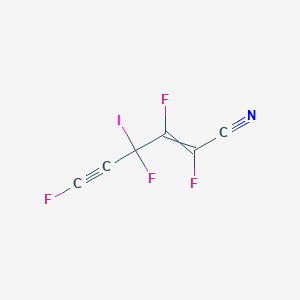
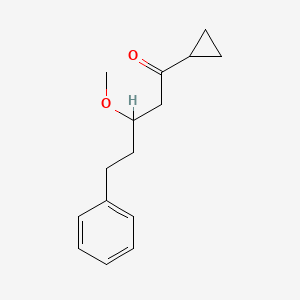
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
